
N-(2,2-Dimethoxyethyl)-4-bromobenzamide
Overview
Description
N-(2,2-Dimethoxyethyl)-4-bromobenzamide is a useful research compound. Its molecular formula is C11H14BrNO3 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
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Q & A
Q. Basic Synthesis and Optimization
Q: What are the standard synthetic routes for N-(2,2-Dimethoxyethyl)-4-bromobenzamide, and how can reaction conditions be optimized? A: The compound is typically synthesized via amide coupling between 4-bromobenzoic acid derivatives and 2,2-dimethoxyethylamine. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDCI or HOBt in anhydrous DMF or THF .
- Amide bond formation : Reaction at 0–25°C under inert atmosphere to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Critical parameters :
Parameter | Optimal Condition | Impact on Yield | Reference |
---|---|---|---|
Solvent | DMF or THF | Maximizes solubility of intermediates | |
Temperature | 0–25°C | Reduces racemization/byproducts | |
Coupling Agent | EDCI/HOBt | Enhances amidation efficiency |
Q. Characterization Techniques
Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A: A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl) and dimethoxyethyl group (δ ~3.2–3.5 ppm for OCH₃) .
- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 316.1) .
- X-ray crystallography : Resolves conformational details (e.g., planarity of the benzamide core) .
Q. Advanced Reactivity in Cross-Coupling
Q: How does the 4-bromo substituent enable participation in palladium-catalyzed cross-coupling reactions? A: The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. Example protocol:
- Suzuki coupling : Use Pd(PPh₃)₄, K₂CO₃, arylboronic acid in DMF/H₂O (80°C, 12 h) to introduce aryl groups .
- Yield optimization : Excess boronic acid (1.2 eq) and degassed solvents improve conversion .
Q. Biological Activity Profiling
Q: What in vitro models are suitable for evaluating its kinase inhibitory or antibacterial activity? A:
- Kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR2) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
- Antibacterial studies : MIC determinations against S. aureus or E. coli via broth microdilution (CLSI guidelines) .
Properties
Molecular Formula |
C11H14BrNO3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-bromo-N-(2,2-dimethoxyethyl)benzamide |
InChI |
InChI=1S/C11H14BrNO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14) |
InChI Key |
WYFAYBOCPXUDJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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